

Unveiling PhiKan 083: A Technical Guide to a Novel p53-Y220C Mutant Stabilizer

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Compound of Interest

Compound Name: *PhiKan 083*

Cat. No.: *B539824*

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Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, with its mutation being a hallmark of numerous human cancers. The Y220C mutation in p53 creates a surface cavity that destabilizes the protein, abrogating its tumor-suppressive functions. **PhiKan 083**, a carbazole derivative, has emerged as a promising small molecule capable of binding to this mutation-induced cavity, thereby stabilizing the p53-Y220C mutant and restoring its function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PhiKan 083**. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflows are presented to facilitate further research and development of this potential anti-cancer therapeutic.

Chemical Structure and Physicochemical Properties

PhiKan 083, with the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a small molecule designed to specifically target the p53-Y220C mutant.^[1] Its chemical structure and key properties are summarized below.

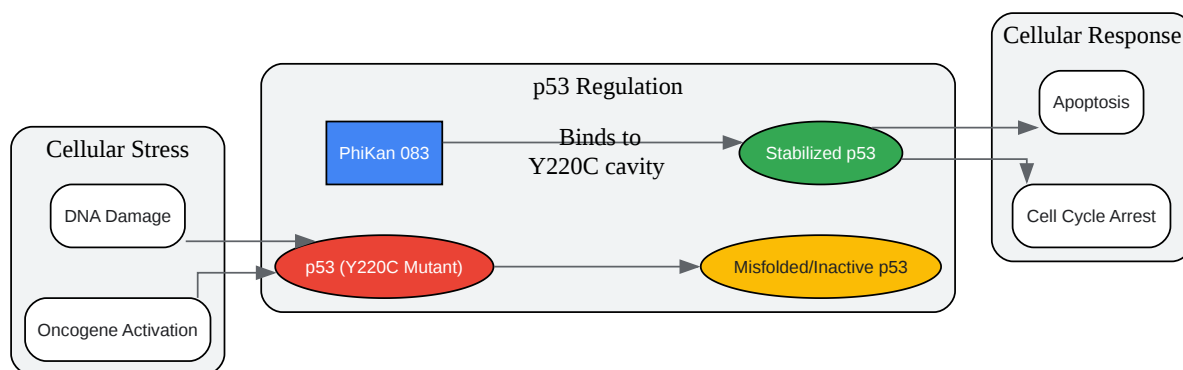
Table 1: Physicochemical Properties of **PhiKan 083**

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₈ N ₂	[2]
Molecular Weight	238.33 g/mol	[2]
CAS Number	880813-36-5	[2]
Appearance	Solid	[2]
Color	Colorless to light yellow	[2]
SMILES	CNCC1=CC2=C(C=C1)N(CC) C3=C2C=CC=C3	[2]
Solubility	Soluble in DMSO	[3]

Mechanism of Action: Stabilizing the Guardian of the Genome

The p53 protein is a crucial transcription factor that regulates the cell cycle and apoptosis in response to cellular stress, earning it the title "guardian of the genome". The Y220C mutation leads to a conformational instability in the p53 protein, causing it to misfold and lose its DNA-binding and transcriptional activity.

PhiKan 083 acts as a chemical chaperone, binding non-covalently to the surface cavity created by the Y220C mutation.[2][4] This binding event stabilizes the folded conformation of the mutant p53 protein, slowing its thermal denaturation and aggregation.[1] By restoring the wild-type-like conformation, **PhiKan 083** facilitates the recovery of p53's ability to bind to its target DNA sequences and transactivate downstream genes involved in apoptosis and cell cycle arrest, ultimately leading to the suppression of tumor cell growth.



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Figure 1: Simplified signaling pathway of p53-Y220C and the intervention of **PhiKan 083**.

Biological Activity and Quantitative Data

PhiKan 083 has demonstrated significant biological activity in preclinical studies. It effectively reduces the viability of cancer cell lines harboring the p53-Y220C mutation and enhances the pro-apoptotic activity of conventional chemotherapeutic agents.

Table 2: In Vitro Biological Activity of **PhiKan 083**

Parameter	Cell Line	Value	Reference
Binding Affinity (Kd)	p53-Y220C (in vitro)	167 μ M	[2]
Binding Affinity (Kd)	p53-Y220C (in Ln229 cells)	150 μ M	[2]
Cell Viability Reduction	Engineered Ln229 variants (125 μ M, 48h)	$\sim 70 \pm 5\%$	[2]
Enhanced Pro-apoptotic Activity	In combination with NSC 123127 (1 μ M) in Ln229 variants	Observed	[2]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of **PhiKan 083** on the viability of cancer cells.

Materials:

- Cancer cell line of interest (e.g., Ln229 cells engineered to express p53-Y220C)
- Complete cell culture medium
- **PhiKan 083** stock solution (in DMSO)
- 96-well microplates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Prepare serial dilutions of **PhiKan 083** in a complete culture medium.
- Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of **PhiKan 083**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development or signal generation.
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction between **PhiKan 083** and the p53-Y220C protein.

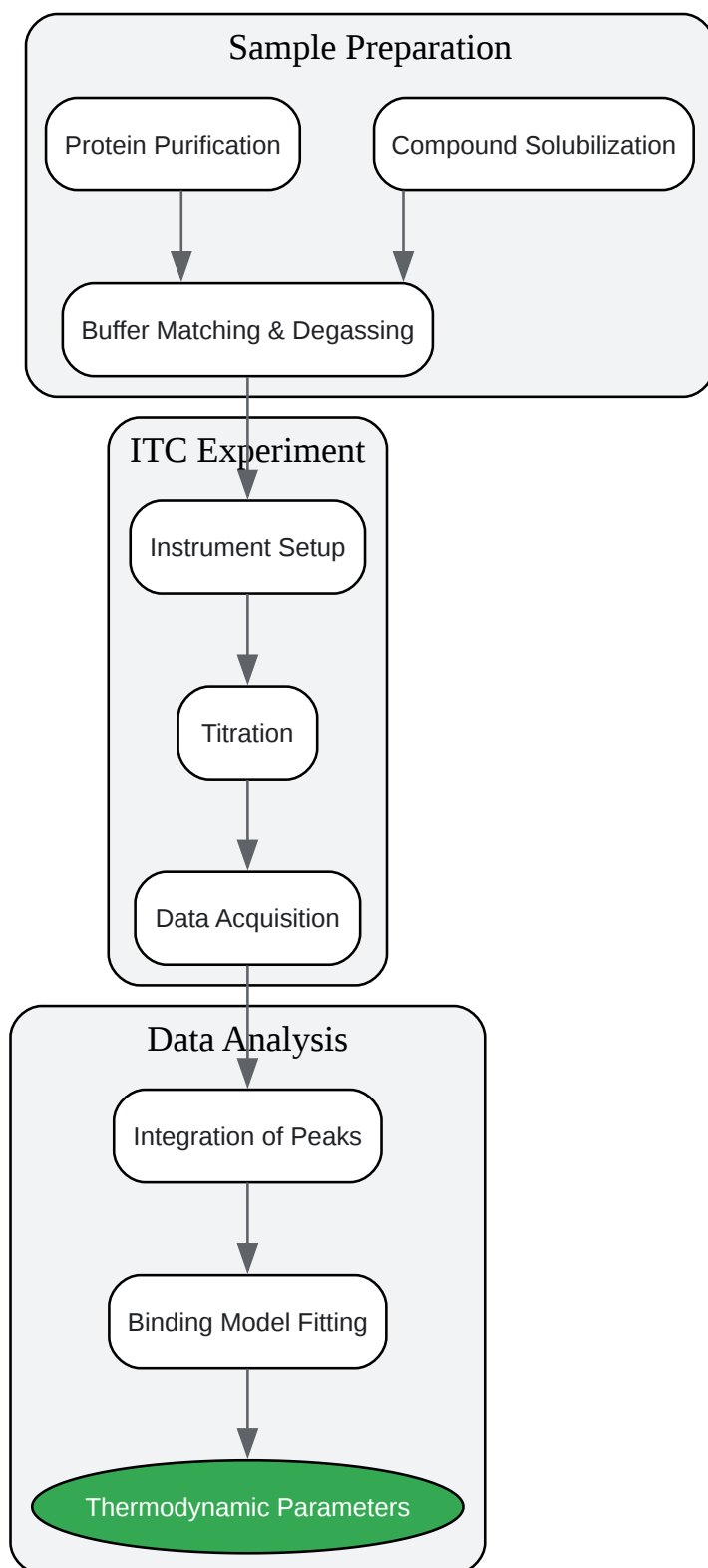
Materials:

- Purified recombinant p53-Y220C protein
- **PhiKan 083**
- ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
- Isothermal titration calorimeter

Procedure:

- Prepare a solution of the p53-Y220C protein in the ITC buffer at a known concentration (typically in the low micromolar range).

- Prepare a solution of **PhiKan 083** in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.
- Degas both solutions to prevent air bubbles.
- Load the protein solution into the sample cell of the calorimeter and the **PhiKan 083** solution into the injection syringe.
- Set the experimental parameters, including temperature, stirring speed, and injection volume.
- Perform a series of injections of the **PhiKan 083** solution into the protein solution, measuring the heat change after each injection.
- Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.



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Figure 2: General experimental workflow for Isothermal Titration Calorimetry (ITC).

p53 Thermal Stabilization Assay

This assay measures the ability of **PhiKan 083** to increase the thermal stability of the p53-Y220C mutant protein.

Materials:

- Purified recombinant p53-Y220C protein
- **PhiKan 083**
- SYPRO Orange dye
- Real-time PCR instrument with a thermal ramping capability

Procedure:

- Prepare a reaction mixture containing the p53-Y220C protein, SYPRO Orange dye, and either **PhiKan 083** or a vehicle control in a suitable buffer.
- Place the mixture in the wells of a real-time PCR plate.
- Use the real-time PCR instrument to gradually increase the temperature of the sample (e.g., from 25°C to 95°C).
- Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.
- The melting temperature (T_m) is determined as the midpoint of the unfolding transition.
- An increase in the T_m in the presence of **PhiKan 083** indicates stabilization of the protein.

Conclusion and Future Directions

PhiKan 083 represents a promising lead compound for the development of targeted therapies for cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive function, offers a novel therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for

further investigation into the efficacy, pharmacokinetics, and safety of **PhiKan 083** and its analogs. Future research should focus on optimizing the potency and drug-like properties of this compound class to advance it towards clinical development.

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